![molecular formula C26H23NO5 B2583897 (2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 2411180-19-1](/img/structure/B2583897.png)

(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

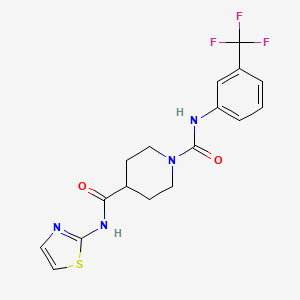

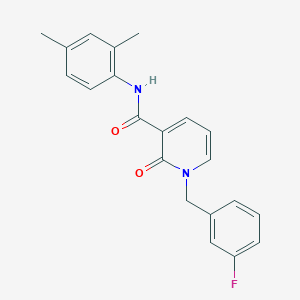

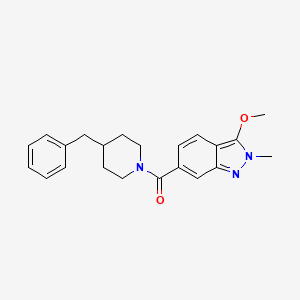

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group. It also contains a benzofuran moiety, which is a fused aromatic ring system that is found in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The stereochemistry at the 2R,3S positions would also play a significant role in the molecule’s properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing Fmoc groups are typically involved in peptide synthesis reactions. The Fmoc group can be removed under basic conditions, revealing the protected amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings would likely make it relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

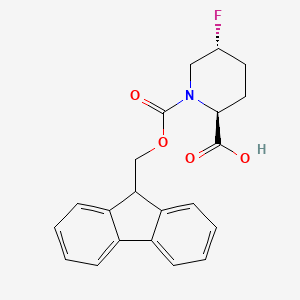

Protective Group in Peptide Synthesis

The Fmoc group, to which the mentioned compound belongs, serves as a protective group for hydroxy-groups in peptide synthesis. It can be used alongside various acid- and base-labile protecting groups and is conveniently removed by the action of triethylamine in dry pyridine solution, allowing for the sequential synthesis of peptides without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

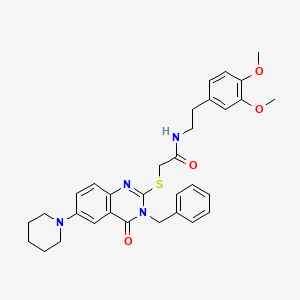

Synthesis of Thiazole-carboxylic Acid Derivatives

The compound has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its role in the preparation of complex molecules that could serve as intermediates for further chemical reactions or as potential bioactive compounds (Le & Goodnow, 2004).

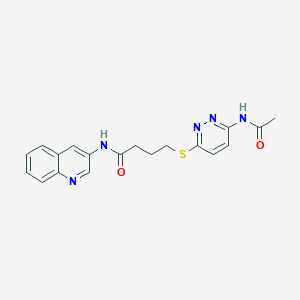

Coordination Reactions and Complex Formation

Research into benzofuran derivatives, related to the structural framework of the mentioned compound, has explored their synthesis and potential in coordination reactions. These studies provide insights into the compound's utility in creating complex structures with potential applications in material science and catalysis (Mojumdar, Šimon, & Krutošíková, 2009).

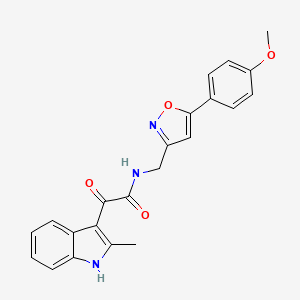

In Synthesis of Hydroxamic Acids

The Fmoc group has been employed in the synthesis of N-alkylhydroxamic acids, demonstrating its versatility in organic synthesis for the preparation of molecules with potential medicinal properties (Mellor & Chan, 1997).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-15-21-12-16(25(28)29)10-11-23(21)32-24(15)13-27-26(30)31-14-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-12,15,22,24H,13-14H2,1H3,(H,27,30)(H,28,29)/t15-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTBHKYKEUBAIJ-OWJWWREXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=C1C=C(C=C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=C1C=C(C=C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)

![1-(2,3-Dimethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2583818.png)

![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)

![N-benzo[g][1,3]benzothiazol-2-ylbenzamide](/img/structure/B2583833.png)